molecular formula C16H22O6 B1683228 Trepibutone CAS No. 41826-92-0

Trepibutone

Cat. No.: B1683228
CAS No.: 41826-92-0
M. Wt: 310.34 g/mol
InChI Key: YPTFHLJNWSJXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Research Evolution

Research into Trepibutone has been conducted by various pharmaceutical institutions over the years patsnap.com. Early academic investigations focused on its effects on smooth muscle relaxation and bile secretion. For instance, studies in the late 1970s and early 1980s explored this compound's relaxing action on isolated sphincter of Oddi and small intestine preparations in animal models, as well as its choleretic mechanisms in dogs medchemexpress.comimmunomart.com.

The evolution of research has extended to understanding its metabolic fate. Studies have investigated this compound's metabolism in animals, although information on its pharmacokinetic behavior has historically been limited researchgate.netmdpi.comresearchgate.netfrontiersin.org. More recently, advanced analytical methods, such as ultra-high performance liquid chromatography combined with mass spectrometry, have been employed to conduct comprehensive pharmacokinetic studies and metabolite profiling in rats, identifying numerous metabolites and providing valuable insights into its physiological disposition frontiersin.orgnih.gov.

Classification within Pharmacological Agents

This compound is primarily classified as a synthetic choleretic and spasmolytic agent patsnap.com. Chemically, it belongs to the class of organic compounds known as alkyl-phenylketones, specifically characterized by a butyrophenone (B1668137) moiety drugbank.comcymitquimica.com. Its classification within the Anatomical Therapeutic Chemical (ATC) system is A03AX09, indicating its use among other drugs for functional gastrointestinal disorders nih.govwikipedia.orgweblio.jpgenome.jp.

The pharmacological actions of this compound are multifaceted:

Choleretic Action: It enhances the production and secretion of bile from the liver, facilitating digestion and alleviating symptoms associated with bile deficiency medchemexpress.compatsnap.com. This increased bile flow aids in the emulsification and absorption of dietary fats patsnap.com.

Spasmolytic Action: this compound acts to relieve spasms in the smooth muscles of the gastrointestinal tract medchemexpress.compatsnap.com. This is achieved by modulating the activity of specific neurotransmitters and ion channels that regulate muscle contractions patsnap.com. It inhibits the excessive activity of acetylcholine (B1216132) by blocking its action on muscarinic receptors, thereby reducing smooth muscle overactivity and alleviating cramps and pain patsnap.com. Furthermore, it promotes the flaccidity of smooth muscle in the gastrointestinal tract, which helps to lower the internal pressure of the gallbladder and bile duct wikipedia.orgmedchemexpress.com. Research indicates it can markedly relax the sphincter of Oddi and duodenum medchemexpress.com.

Other Potential Effects: Some research suggests this compound may also exhibit anti-inflammatory properties patsnap.com. Additionally, it has been proposed as a peripheral catechol-O-methyltransferase (COMT) inhibitor, which could lead to increased noradrenaline concentrations and subsequent activation of β2 adrenergic receptors, contributing to biliary smooth muscle relaxation weblio.jp. Its mechanism also involves accelerating cellular calcium intake in smooth muscle mdpi.com.

The following table summarizes key chemical identifiers and pharmacological classifications of this compound:

PropertyValueSource Index
PubChem CID5536 nih.govwikipedia.orguni.lunih.gov
Molecular FormulaC₁₆H₂₂O₆ nih.govweblio.jpuni.luebi.ac.uk
IUPAC Name4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid nih.govdrugbank.comwikipedia.orgweblio.jp
CAS Number41826-92-0 nih.govdrugbank.comwikipedia.orgweblio.jp
Pharmacological ClassSynthetic Choleretic, Spasmolytic patsnap.com
ATC CodeA03AX09 nih.govwikipedia.orgweblio.jpgenome.jp
Chemical Class (DrugBank)Alkyl-phenylketones drugbank.com

Overview of Primary Research Areas and Current Knowledge Gaps

Academic research on this compound primarily focuses on its utility in managing functional gastrointestinal disorders wikipedia.orgmedchemexpress.compatsnap.com. It has been studied for conditions involving gastrointestinal discomfort, notably functional dyspepsia and irritable bowel syndrome (IBS) patsnap.com. Specific research findings indicate its potential in improving cramps and bile secretion associated with conditions such as cholelithiasis, cholecystitis, cholangitis, dyskinesia of the biliary tract, post-cholecystectomy syndrome, and pain and gastrointestinal symptoms linked to chronic pancreatitis wikipedia.orgfrontiersin.orgnih.gov. Beyond its direct therapeutic applications, research also explores its general biological activities and effects on cellular pathways ontosight.ai.

Despite these research efforts, several knowledge gaps persist:

The exact mechanisms and broader applications of this compound continue to be areas requiring further investigation patsnap.com.

Detailed information regarding its current clinical status and regulatory approvals, such as FDA approval, remains limited in readily available academic literature ontosight.ai.

Researchers have noted a lack of comprehensive information, which limits the understanding of this compound's complete pharmacokinetic behavior researchgate.netfrontiersin.org.

While some metabolic studies have been conducted, there have been few extensive investigations into this compound's full metabolic process frontiersin.orgnih.gov. For instance, it is unclear whether hepatic transformation leads to side chain shortening, as a significant amount of the unchanged drug has been recovered in animal studies mdpi.com.

There is a recognized need for further research efforts to overcome barriers in developing drugs for pediatric functional gastrointestinal conditions, which could potentially include compounds like this compound nih.gov.

Current research and development efforts show limited focus on exploring novel applications of this compound beyond its established uses archivemarketresearch.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-4-20-13-10-15(22-6-3)14(21-5-2)9-11(13)12(17)7-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTFHLJNWSJXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)CCC(=O)O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046634
Record name Trepibutone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41826-92-0
Record name Trepibutone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41826-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trepibutone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041826920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trepibutone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13311
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trepibutone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TREPIBUTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1187LU49Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization Studies

Established Synthetic Routes in Literature

Trepibutone belongs to a class of compounds known as γ-oxobenzenebutanoic acid analogues. A common and established method for synthesizing these analogues involves the Friedel-Crafts acylation of an appropriate aromatic hydrocarbon with succinic anhydride (B1165640). This reaction typically employs Lewis acid reagents, such as aluminum chloride iiab.me. Historically, this compound was prepared in a manner similar to Fenbufen, another arylalkanoic acid derivative, which involved the use of methylsuccinic anhydride mims.com. While effective, some traditional literature procedures for these types of compounds have been noted for their use of carcinogenic solvents, cumbersome isolation processes, and often low yields, sometimes requiring multiple extractions and high-temperature operations iiab.me.

Advances in Efficient Synthesis Routes for Research Purposes

Ongoing advancements in chemical synthesis aim to overcome the limitations of older methods, focusing on improving efficiency, reducing production costs, and enhancing the purity of chemical intermediates like this compound for research and manufacturing wikipedia.org. Recent years have seen the introduction of new, more efficient synthesis routes by major manufacturers, contributing to lower production costs wikipedia.org. Innovation in this sector is particularly geared towards achieving high purity levels, often exceeding 99.9%, which is crucial for pharmaceutical applications and detailed research wikipedia.org. These advancements facilitate the availability of high-quality this compound for further investigation into its properties and potential novel applications wikipedia.org.

Exploration of Structural Analogues and Derivatives in Preclinical Research

The chemical structure of this compound, as a 4-oxobutanoic acid derivative, lends itself to the exploration of various structural analogues and derivatives. This class of substances, including compounds like Fenbufen, Menbutone, and Florantyrone, has demonstrated interesting biological properties, suggesting a broader potential for developing new therapeutic agents, particularly those with anti-inflammatory activity mims.com.

Preclinical research extensively investigates the metabolic pathways of this compound, which naturally leads to the identification of numerous derivatives formed in vivo. Studies in rats, for instance, have identified a total of 30 metabolites of this compound in plasma and urine. Common metabolic transformations observed include dealkylation, oxidation, reduction, and glucuronidation wikipedia.orgnih.govvrachi.name. These identified metabolites represent naturally occurring structural analogues, providing valuable insights for the rational design of synthetic derivatives with potentially altered pharmacokinetic or pharmacodynamic profiles.

Furthermore, the ease of synthesis of these arylalkane derivatives, combined with their therapeutic potential, encourages the development of new compounds mims.com. Preclinical studies also involve molecular docking techniques to investigate arylalkanoic acid prodrugs and their interactions with enzymes like CYP1A2, aiming to understand their hepatic activation and potential as active metabolites mims.com. This research into structural modifications and metabolic pathways is fundamental to developing new and improved compounds based on the this compound scaffold.

Pharmacological Investigations of Trepibutone

Mechanistic Elucidation of Biological Actions

Trepibutone's biological actions are attributed to its ability to influence both hepatic bile production and gastrointestinal smooth muscle tone patsnap.com.

Choleretic Activity: Bile Secretion and Formation Enhancement

This compound significantly enhances the production and secretion of bile from the liver, along with pancreatic juice patsnap.commedchemexpress.comwikipedia.orgncats.io. This augmentation of bile flow plays a crucial role in facilitating the emulsification and absorption of dietary fats, thereby contributing to improved digestion and alleviation of associated gastrointestinal discomfort patsnap.com.

Research indicates that this compound actively stimulates canalicular bile formation medchemexpress.commedchemexpress.commedchemexpress.com. Studies have demonstrated that this compound increases bile flow specifically associated with canalicular bile flow medchemexpress.commedchemexpress.commedchemexpress.com. Furthermore, investigations have shown that it stimulates canalicular bile formation without promoting water secretion or inhibiting bile reabsorption within the biliary ductules and ducts medchemexpress.com.

Animal studies have provided detailed insights into this compound's choleretic effects. In anesthetized beagle dogs, intravenous administration of this compound (1-20 mg/kg) resulted in a dose-dependent increase in bile flow medchemexpress.commedchemexpress.commedchemexpress.com. The peak increases in bile flow were observed at a dose of 10 mg/kg medchemexpress.commedchemexpress.commedchemexpress.com. A study involving beagle dogs administered with 14C-erythritol demonstrated that this compound at a dose of 10 mg/kg intravenously stimulated canalicular bile formation medchemexpress.com.

Table 1: this compound's Effect on Bile Flow in Anesthetized Beagle Dogs

Dosage (mg/kg, i.v.)Observed Effect on Bile FlowPeak Increase Observation
1-20Dose-dependent increase-
10Significant increasePeak increase observed

Spasmolytic Activity: Gastrointestinal Smooth Muscle Relaxation

This compound functions as a spasmolytic agent by inducing relaxation in the smooth muscles of the gastrointestinal tract, thereby alleviating spasms patsnap.commedchemexpress.comwikipedia.org. It promotes the flaccidity of smooth muscles, particularly in areas like the sphincter of Oddi (also known as the sphincter of hepatopancreatic ampulla), which contributes to a reduction in the internal pressure of the gallbladder and bile duct medchemexpress.comwikipedia.orgncats.io. This compound has been described as a biliary smooth muscle relaxant that does not exhibit anticholinergic effects nih.gov.

This compound has been shown to markedly relax the sphincter of Oddi and duodenum medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net. Investigations using isolated preparations from rabbits, including the sphincter of Oddi, duodenum, jejunum, and ileum, revealed that this compound concentrations ranging from 10⁻⁶ to 10⁻³ M effectively relaxed the sphincter of Oddi and duodenum medchemexpress.comresearchgate.netresearchgate.net.

Table 2: this compound's Relaxing Action on Isolated Rabbit Gastrointestinal Tissues

Tissue TypeThis compound Concentration (M)Observed Effect
Sphincter of Oddi10⁻⁶ - 10⁻³Markedly relaxed
Duodenum10⁻⁶ - 10⁻³Markedly relaxed
Jejunum-Not specified
Ileum-Not specified

The spasmolytic effect of this compound involves the modulation of specific neurotransmitters and ion channels that regulate muscle contractions patsnap.com. Its antispasmodic action is achieved by targeting the autonomic nervous system, particularly the parasympathetic nervous system patsnap.com. This compound inhibits the excessive activity of acetylcholine (B1216132), a neurotransmitter responsible for promoting muscle contractions in the gastrointestinal tract, by blocking its action on muscarinic receptors patsnap.com.

Furthermore, this compound is believed to promote calcium (Ca²⁺) uptake into the sarcoplasmic reticulum, which contributes to smooth muscle relaxation jst.go.jpmdpi.com. This mechanism distinguishes it from certain other spasmolytic agents jst.go.jp. Another proposed mechanism involves the inhibition of peripheral catechol-O-methyltransferase (COMT), which could lead to an increase in norepinephrine (B1679862) concentration. This, in turn, would activate beta-2 adrenergic receptors, resulting in the relaxation of bile duct smooth muscle weblio.jp. It is also suggested that this compound selectively relaxes the sphincter of Oddi by promoting the uptake of calcium ions into intracellular calcium storage sites, such as the sarcoplasmic reticulum, thereby influencing calcium ions that interact with calmodulin during muscle contraction weblio.jp.

Pharmacokinetic and Metabolic Research

Distribution Analysis

Pharmacokinetic studies in rats have shown that this compound is absorbed rapidly after oral administration. Plasma concentrations of this compound increased quickly, reaching maximum concentration (Cmax) at approximately 0.17 hours across different dosage groups. nih.gov This rapid absorption indicates its presence in the systemic circulation. While plasma concentration-time profiles have been established, detailed information specifically on the tissue distribution of this compound in experimental systems is not extensively documented in the available research. nih.gov

Biotransformation Pathways and Metabolite Identification

Investigations into the biotransformation of this compound have identified a total of 30 metabolites in both plasma and urine samples. These identifications were achieved through the application of advanced mass spectrometry techniques. nih.gov The observed metabolic pathways for this compound include dealkylation, oxidation, reduction, and glucuronidation. nih.gov

Dealkylation, Oxidation, and Reduction Processes

Dealkylation, oxidation, and reduction are significant Phase I metabolic processes observed for this compound. For instance, one identified metabolite, M23, was suggested to undergo deethylation and dehydration. nih.gov These reactions contribute to modifying the parent compound's structure, often making it more polar for subsequent elimination or further metabolic steps. nih.gov

Glucuronidation Conjugation

Glucuronidation is a crucial Phase II metabolic pathway identified for this compound. This conjugation process involves the attachment of a glucuronic acid moiety to the drug or its metabolites, typically increasing their water solubility and facilitating their excretion. nih.gov Metabolite M23, with a molecular formula of C20H24O11, showed an increase of C4H2O5, which supported its identification as a potential glucuronide conjugate, despite no direct indication of glucuronide conjugate being available. nih.gov

Advanced Mass Spectrometry-Based Metabolite Profiling

Advanced mass spectrometry techniques have been instrumental in profiling this compound metabolites. A Ultra-High Performance Liquid Chromatography (UHPLC) combined with hybrid quadrupole-Orbitrap high-resolution mass spectrometry (HRMS) method, utilizing a data-dependent MS2 capture mode, was established for in vivo metabolite detection. nih.gov Additionally, a UHPLC-tandem mass spectrometry (MS/MS) method in multiple reaction monitoring (MRM) mode was developed and validated for pharmacokinetic studies. nih.gov The identification of 30 metabolites in plasma and urine was achieved using Q-Exactive high-resolution mass spectrometry, with multiple data-mining tools employed for comprehensive metabolite exploration and identification. nih.gov

Analysis of Fragmentation Patterns in Metabolite Structures

The fragmentation patterns of this compound and its metabolites have been analyzed to elucidate their structures. This compound (C16H22O6), with an m/z of 311.14859, demonstrated a tendency to lose H2O, resulting in a fragment ion C16H21O5 (m/z 293.14) due to its carboxyl group. Subsequent fragmentation involved the loss of CO2, yielding the ion C15H21O4 (m/z 265.14). nih.gov Further fragmentation involved the loss of alkyl side chains and ethyl groups. nih.gov This analysis of fragmentation patterns is crucial for confirming metabolite structures and understanding their biotransformation. nih.gov

Elimination Kinetics in Experimental Systems

This compound exhibits rapid elimination kinetics in experimental systems. Following oral administration in rats, the half-life (t1/2) values of this compound were found to be within 4.73 ± 2.65 hours, suggesting its quick removal from the body. nih.gov Pharmacokinetic parameters such as Cmax, AUC(0-t), and AUC(0-∞) demonstrated dose-dependent linearity within the tested oral administration range of 4.2 to 12.6 mg·kg-1. nih.gov

Table: Pharmacokinetic Parameters of this compound in Rats after Oral Administration nih.gov

Dosage (mg/kg)Cmax (µg/ml)Tmax (h)T1/2 (h)AUC(0-t) (µg h/ml)AUC(0-∞) (µg h/ml)
4.26.77 ± 2.580.174.28 ± 1.3310.27 ± 1.2610.27 ± 1.26
8.411.86 ± 3.790.174.75 ± 1.0917.08 ± 2.7417.09 ± 2.74
12.625.26 ± 2.700.174.73 ± 2.6545.33 ± 7.2045.34 ± 7.19

Therapeutic Potential and Research Indications

Research in Gastrointestinal Disorders and Biliary Tract Conditions

Trepibutone's primary therapeutic interest lies in its ability to modulate the function of the gastrointestinal and biliary systems. wikipedia.org It is known to promote the secretion of bile and pancreatic juice while also inducing relaxation of smooth muscles in the gastrointestinal tract. wikipedia.org This dual action helps to lower the internal pressure within the gallbladder and bile duct, offering symptomatic improvement in various related diseases. wikipedia.org

Functional Dyspepsia and Irritable Bowel Syndrome Models

This compound is primarily prescribed for conditions involving gastrointestinal discomfort, notably functional dyspepsia and irritable bowel syndrome (IBS). researchgate.net Its therapeutic effect in these disorders is attributed to its dual action as a choleretic and a spasmolytic agent. researchgate.net As a choleretic, this compound enhances the liver's production and secretion of bile, which can aid in digestion and alleviate symptoms associated with insufficient bile. researchgate.net

The spasmolytic properties of this compound are particularly relevant for managing symptoms of IBS. researchgate.net It helps to relieve cramps and pain by inhibiting excessive contractions of the smooth muscles in the gastrointestinal tract. researchgate.net This is achieved through the modulation of specific neurotransmitters and ion channels that regulate muscle contractions. researchgate.net By promoting smoother muscle function, this compound can alleviate the discomfort commonly associated with IBS. researchgate.net

Research in Cholelithiasis, Cholecystitis, and Biliary Tract Dyskinesia

This compound has been investigated for its utility in several biliary tract conditions, including gallstones (cholelithiasis), inflammation of the gallbladder (cholecystitis), and impaired gallbladder movement (biliary tract dyskinesia). wikipedia.orgbvsalud.org

In a study involving 200 patients with gallstones, the combination of this compound with ursodeoxycholic acid was evaluated. The results indicated that the group receiving the combination therapy showed a greater reduction in gallbladder wall thickness compared to the group receiving ursodeoxycholic acid alone. bvsalud.org

Treatment GroupMean Gallbladder Wall Thickness (mm)
This compound + Ursodeoxycholic Acid2.77 ± 0.38
Ursodeoxycholic Acid alone3.24 ± 0.36

For biliary dyskinesia, a functional disorder of the gallbladder, diagnosis often involves assessing the gallbladder ejection fraction. nih.gov While cholecystectomy is a common treatment, the efficacy of pharmacological interventions is an area of ongoing research. nih.gov

Studies Related to Postcholecystectomy Syndrome and Chronic Pancreatitis

This compound is also utilized in the management of symptoms associated with postcholecystectomy syndrome and chronic pancreatitis. wikipedia.org Postcholecystectomy syndrome refers to the persistence of symptoms after the surgical removal of the gallbladder and can include abdominal pain, dyspepsia, and diarrhea. mission-cure.org The syndrome is thought to arise from alterations in bile flow. nih.gov

Chronic pancreatitis is a condition characterized by progressive inflammation and irreversible damage to the pancreas, with pain being a predominant and often debilitating symptom. nih.gov this compound's role in this context is to help manage pain and other gastrointestinal symptoms. wikipedia.org The management of chronic pancreatitis is multifaceted and aims to control symptoms and reduce further pancreatic damage. windows.net

Exploration of Other Potential Biological Activities

Beyond its established role in gastrointestinal and biliary disorders, research has explored other potential biological effects of this compound, particularly concerning its muscle relaxant and anti-inflammatory properties.

Investigation of Muscle Relaxation Mechanisms Beyond the Gastrointestinal System

Research has delved into the specific mechanisms of this compound's smooth muscle relaxant effects, primarily within the gastrointestinal system. A study on isolated rabbit tissues demonstrated that this compound markedly relaxed the sphincter of Oddi and the duodenum. researchgate.net The mechanism of action appears to be a direct effect on the smooth muscle, differing from that of papaverine, and is not affected by tetrodotoxin, phentolamine, or propranolol. researchgate.net The study suggested that this compound's relaxant effect is linked to an acceleration of intracellular calcium uptake into calcium stores. researchgate.net While these findings provide insight into its action on gastrointestinal smooth muscle, there is a lack of specific research on its muscle relaxation mechanisms in systems beyond the gastrointestinal tract.

Assessment of Anti-inflammatory Activity and Related Analogues

The potential anti-inflammatory activity of this compound has been a subject of some investigation, with at least one source suggesting that it is "apparently devoid of any anti-inflammatory activity". researchgate.net This indicates that its primary therapeutic benefits are likely not derived from anti-inflammatory pathways.

Advanced Research Methodologies and Analytical Approaches

Computational and In Silico Modeling

Computational and in silico modeling techniques play a crucial role in modern pharmaceutical research, enabling the prediction of molecular interactions and metabolic pathways without extensive experimental work. For Trepibutone, these methods have provided a deeper understanding of its engagement with drug-metabolizing enzymes and its potential transformations within biological systems.

Molecular Docking Studies (e.g., CYP1A2 Binding Site Interactions)

Molecular docking studies are instrumental in predicting the binding modes and affinities of small molecules, such as this compound, with target proteins. These studies are particularly valuable for understanding drug-enzyme interactions, which are critical for metabolism and potential drug-drug interactions.

For this compound, and related arylalkanoic acid prodrugs, molecular docking experiments have been conducted with human Cytochrome P450 1A2 (CYP1A2). The crystallographic structure of human CYP1A2 (PDB code 2HI4), often co-crystallized with selective competitive inhibitors like α-naphthoflavone (BHF), serves as a common model for these investigations. mdpi.comnih.govmdpi.com These studies aim to verify the potential hepatic activation of these prodrugs into active metabolites by CYP1A2. mdpi.comresearchgate.net

Research indicates that arylalkanoic acid prodrugs, including this compound, are capable of interacting with the active site of CYP1A2 in a manner similar to Nabumetone, suggesting that a productive metabolic transformation is feasible. mdpi.comresearchgate.net The observed binding mode reveals that the alkanoic portion of these molecules typically enters the heme proximal region of the enzyme, which is delimited by residues such as Ala317 and Thr321. This region is where metabolic transformations are likely to occur. Concurrently, the aromatic portion of the molecule extends towards the cavity opposite to the heme, facilitating hydrophobic interactions, notably with Phe226. mdpi.com These findings highlight the specific molecular contacts that govern the interaction of this compound and its analogues with CYP1A2, providing a structural basis for understanding their metabolic processing. While specific binding energy values for this compound itself were not explicitly detailed in the available literature, the consistent interaction pattern observed for this class of compounds underscores the utility of molecular docking in predicting their enzymatic engagement.

Theoretical Predictions of Metabolic Transformations

In silico methods are widely employed for the theoretical prediction of drug metabolism, offering insights into the routes, sites, and products of biotransformation. These computational approaches are broadly categorized into ligand-based and structure-based methods, both aiming to forecast the metabolic fate of compounds. nih.govcreative-biolabs.com

For this compound, initial theoretical pharmacokinetic studies had not predicted any transformation of its alkyl side chain. mdpi.comresearchgate.netresearchgate.netnih.gov However, its chemical structure suggested that it might undergo metabolic transformations similar to other related compounds. mdpi.comresearchgate.netnih.gov

In contrast to these early theoretical predictions, comprehensive experimental metabolite profiling studies have identified a significant number of this compound metabolites in vivo. For instance, a study utilizing ultra-high performance liquid chromatography combined with hybrid quadrupole-Orbitrap and triple quadrupole mass spectrometers (UHPLC-Q-Orbitrap HRMS) identified a total of 30 metabolites of this compound in rat plasma and urine. researchgate.netnih.gov These experimental findings revealed several common metabolic pathways, including dealkylation, oxidation, reduction, and glucuronidation. researchgate.netnih.gov This discrepancy between initial theoretical predictions and experimental observations underscores the complexity of drug metabolism and highlights the complementary nature of in silico and in vitro/in vivo approaches in fully characterizing a compound's metabolic profile. While theoretical models provide a valuable starting point for predicting metabolic susceptibility and guiding drug design, experimental validation remains crucial for a complete understanding of biotransformation processes.

Table 1: this compound Metabolic Pathways and Transformations (Experimentally Identified)

Metabolic PathwayDescription
DealkylationRemoval of alkyl groups, often from ethoxy moieties. researchgate.netnih.gov
OxidationIntroduction of oxygen atoms into the molecule. researchgate.netnih.gov
ReductionAddition of hydrogen atoms or removal of oxygen atoms. researchgate.netnih.gov
GlucuronidationConjugation with glucuronic acid, typically for excretion. researchgate.netnih.gov

Comparative Pharmacological and Mechanistic Studies

Comparison with Other Choleretic Agents

Trepibutone's choleretic action is characterized by its ability to enhance the production and secretion of bile from the liver patsnap.com. This increased bile flow facilitates digestion and can alleviate symptoms associated with bile deficiency, aiding in the emulsification and absorption of dietary fats patsnap.com.

The mechanistic basis for this compound's choleretic effect is proposed to involve the inhibition of peripheral catechol-O-methyltransferase (COMT). This inhibition leads to a reduced rate of noradrenaline inactivation, consequently increasing its local concentration. The elevated noradrenaline then activates adrenergic β2 receptors, which in turn causes the relaxation of smooth muscle in the bile duct weblio.jp. Furthermore, this compound contributes to smooth muscle relaxation by promoting the uptake of calcium ions into intracellular calcium stores, such as the sarcoplasmic reticulum, within muscle cells. This action is particularly relevant to its relaxing effect on the sphincter of Oddi weblio.jpresearchgate.netresearchgate.net.

In comparison, other choleretic agents like Florantyrone also function as cholagogues and choleretics, used in the treatment of biliary dyskinesia mdpi.com. While both aim to improve bile flow, this compound's specific involvement with COMT inhibition and intracellular calcium modulation provides a distinct mechanistic profile.

Comparative Analysis with Other Spasmolytic Agents (e.g., Papaverine, D-600)

This compound exerts its spasmolytic effects by modulating the activity of specific neurotransmitters and ion channels, which helps to inhibit excessive muscle contractions and promote smoother muscle function patsnap.com. A notable aspect of this compound's action is its selective relaxation of the sphincter of Oddi weblio.jp. Research indicates that its spasmolytic mechanism does not involve inhibiting calcium influx, but rather accelerating the uptake of intracellular calcium into calcium stores sensitive to carbachol (B1668302) (CCh) researchgate.net. This distinguishes this compound from other spasmolytic agents, as its mode of action is reported to be neither atropine-like, anti-histamine-like, nor papaverine-like researchgate.net. It functions as a biliary smooth muscle relaxant without exhibiting anticholinergic effects nih.gov.

In contrast, Papaverine, a benzylisoquinoline alkaloid, primarily acts as a smooth muscle relaxant by inhibiting phosphodiesterase mims.com. This leads to spasmolytic effects on various smooth muscles, including those in the coronary, cerebral, pulmonary, peripheral arteries, and the gastrointestinal, biliary, and ureteral tracts mims.com. While its exact mechanism is not fully elucidated, it is understood to involve phosphodiesterase inhibition and potentially direct effects on calcium channels nih.gov.

D-600, also known as Gallopamil, belongs to the phenylalkylamine class of calcium channel blockers nih.govnih.gov. Unlike this compound, which facilitates intracellular calcium uptake, D-600's mechanism involves inhibiting calcium influx researchgate.net. This fundamental difference in calcium handling pathways underscores the distinct pharmacological profiles of these spasmolytic agents. Another spasmolytic agent, Flopropione, used for gallstone and urolithiasis, has a spasmolytic effect that does not involve COMT inhibition, further highlighting the diverse mechanisms within this class of drugs researchgate.net.

The table below summarizes the comparative mechanisms of these spasmolytic agents:

Spasmolytic AgentPrimary Mechanism of ActionCalcium Ion ModulationKey Distinctions
This compound COMT inhibition, modulation of neurotransmitters and ion channels patsnap.comweblio.jp.Accelerates uptake of intracellular Ca²⁺ into stores weblio.jpresearchgate.netresearchgate.net.Selective Oddi sphincter relaxation; not atropine-like, anti-histamine-like, or papaverine-like; no anticholinergic effect nih.govweblio.jpresearchgate.net.
Papaverine Phosphodiesterase inhibition mims.com.Possibly direct actions on calcium channels nih.gov.Broad smooth muscle relaxation (GI, biliary, vascular) mims.com.
D-600 (Gallopamil) Calcium channel blocker nih.govnih.gov.Inhibits Ca²⁺ influx researchgate.net.Primarily affects calcium influx into cells researchgate.net.

Distinctions and Similarities with Arylalkanoic Acid Prodrugs and Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

This compound is chemically classified as a 4-oxobutanoic derivative researchgate.netmdpi.com. A crucial distinction of this compound from Non-Steroidal Anti-inflammatory Drugs (NSAIDs) is its apparent lack of anti-inflammatory activity researchgate.netmdpi.com. Its therapeutic focus remains solely on its choleretic and spasmolytic actions patsnap.com. While its chemical structure suggests potential metabolic transformations similar to other compounds, theoretical pharmacokinetic studies have not predicted significant alteration of its alkyl side chain researchgate.netmdpi.com.

Arylalkanoic acid prodrugs represent a significant class within NSAIDs nih.gov. These prodrugs are often designed to mask the carboxylic acid group of the active NSAID, aiming to improve properties such as water solubility, dissolution, or to mitigate gastrointestinal side effects researchgate.netmdpi.comnih.gov. A prominent example is Nabumetone, an arylalkanoic acid precursor that undergoes metabolic conversion to an active anti-inflammatory metabolite, 6-methoxy-2-naphthylacetic acid mdpi.comnih.gov. Some analogues of Fenbufen, another arylalkanoic acid derivative, have been observed to possess choleretic, cholagogue, and muscle relaxant effects, which are thought to be attributable to metabolites formed through similar biotransformation processes mdpi.com.

NSAIDs, in general, primarily exert their effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the biosynthesis of prostaglandins (B1171923) mdpi.comnih.gov. This inhibition is responsible for their anti-inflammatory efficacy but also contributes to their main side effect, gastrointestinal irritation mdpi.comnih.gov. The explicit absence of anti-inflammatory activity in this compound fundamentally differentiates it from the broad class of NSAIDs and their prodrugs, which are characterized by their ability to modulate inflammatory pathways.

The following table summarizes the key distinctions and similarities:

Property / Compound ClassThis compoundArylalkanoic Acid Prodrugs (e.g., Nabumetone)NSAIDs (General)
Chemical Class 4-oxobutanoic derivative researchgate.netmdpi.com.Arylalkanoic acid derivatives nih.gov.Diverse, but arylalkanoic acids are a major subclass nih.gov.
Primary Therapeutic Action Choleretic, Spasmolytic patsnap.com.Anti-inflammatory (after metabolic activation) mdpi.comnih.gov.Anti-inflammatory, analgesic, antipyretic mdpi.comnih.gov.
Anti-inflammatory Activity Apparently devoid researchgate.netmdpi.com.Yes (via active metabolite) mdpi.comnih.gov.Yes (via COX inhibition) mdpi.comnih.gov.
Mechanism of Action Peripheral COMT inhibition, intracellular Ca²⁺ uptake, neurotransmitter/ion channel modulation patsnap.comweblio.jpresearchgate.netresearchgate.net.Prodrugs activated to inhibit COX-1/COX-2 mdpi.comnih.gov.COX-1 and COX-2 inhibition, limiting prostaglandin (B15479496) biosynthesis mdpi.comnih.gov.
Purpose of Prodrug Form Not typically a prodrug for anti-inflammatory action.Designed to mask carboxylic acid, enhance solubility, reduce GI side effects researchgate.netmdpi.comnih.gov.N/A (parent drug class).

Future Directions and Emerging Research Avenues

Advanced Metabolomics and Pharmacogenomics Research

The understanding of Trepibutone's in vivo disposition can be significantly advanced through comprehensive metabolomics and pharmacogenomics research. A recent study utilizing ultra-high performance liquid chromatography combined with hybrid quadrupole-Orbitrap and triple quadrupole mass spectrometers successfully identified 30 metabolites of this compound in rat plasma and urine nih.govdefeatingepilepsy.org. This research highlighted common metabolic pathways, including dealkylation, oxidation, reduction, and glucuronidation nih.gov. Given the noted scarcity of prior investigations into this compound's metabolic process nih.govdefeatingepilepsy.org, this area presents a substantial opportunity for future work.

Advanced metabolomics, which involves studying metabolic profiles, can inform how individuals respond to drug treatment, while pharmacogenomics investigates the role of genetic variations in drug response metabolomicsworkbench.orgnih.gov. Integrating these "omics" approaches is critical to understanding inter-individual variability in this compound's efficacy and identifying potential biomarkers that predict patient response or susceptibility to its effects metabolomicsworkbench.orgnih.govalfa-chemistry.com. Such integrated studies could reveal how genetic polymorphisms influence this compound's metabolism, distribution, and target engagement, paving the way for more personalized therapeutic strategies.

Development of Novel Preclinical and Translational Research Models for Efficacy and Safety Assessment

The translatability of preclinical research to human clinical outcomes remains a challenge in drug development. Traditional animal models often exhibit significant interspecies differences in metabolic rates, enzyme activity, and body composition, which can limit the predictive power of their pharmacokinetic data for humans. To address this, future research on this compound should prioritize the development and utilization of novel preclinical and translational models.

Promising approaches include "organ-on-a-chip" systems, which mimic human tissue and organ functions in vitro, and humanized animal models, designed to more accurately reflect human physiology and disease states. Furthermore, the application of three-dimensional (3D) organoid cultures, as demonstrated in studies for conditions like canine malignant mesothelioma, could be adapted for gastrointestinal tissues. These models offer a more physiologically relevant environment to assess this compound's efficacy, understand its mechanisms, and evaluate its safety profile with greater predictive accuracy for human subjects, potentially reducing reliance on conventional animal testing.

Potential for Novel Therapeutic Applications Beyond Established Indications

This compound is currently indicated for a range of gastrointestinal disorders, including functional dyspepsia, irritable bowel syndrome, cholelithiasis, cholecystitis, cholangitis, dyskinesia of the biliary tract, postcholecystectomy syndrome, and chronic pancreatitis wikipedia.orgguidetopharmacology.orgmims.commims.comfishersci.canih.govdefeatingepilepsy.org. However, its reported anti-inflammatory properties guidetopharmacology.org suggest a broader therapeutic potential that warrants further investigation.

Future research could explore this compound's utility in other inflammatory conditions, both within and outside the gastrointestinal system. The general concept of identifying new therapeutic indications for existing pharmaceuticals, often facilitated by genomic and mechanistic insights, could be applied to this compound. While speculative and requiring rigorous validation, the mention of "COVID-19-immunoregulation" in some research contexts highlights the possibility of exploring its immunomodulatory effects in other disease states. Identifying and validating such novel applications could significantly expand this compound's clinical relevance.

Q & A

Q. What are the primary pharmacological mechanisms of trepibutone, and how are they experimentally validated?

this compound's mechanisms, such as smooth muscle relaxation or choleretic effects, are typically studied using in vitro models (e.g., isolated bile duct or intestinal tissue assays) and in vivo rodent models. Key methodologies include measuring calcium flux inhibition via fluorescence imaging or electrophysiological recordings . Dose-response curves and receptor-binding assays are critical for validating target specificity.

Q. How is this compound chemically characterized, and what analytical techniques are standard for purity assessment?

Structural confirmation relies on spectroscopic methods: NMR for functional group identification and mass spectrometry (MS) for molecular weight validation. Purity is assessed via ultra-high-performance liquid chromatography (UHPLC) coupled with UV detection, ensuring ≥95% purity thresholds. Stability studies under varying pH and temperature conditions are essential for validating storage protocols .

Q. What are the established pharmacokinetic parameters of this compound in preclinical models?

In rats, this compound exhibits rapid absorption (Tmax = 0.2 h) and short elimination half-life (T1/2 = 1.94–5.95 h). Studies use UHPLC-MS/MS to quantify plasma concentrations, with linearity validated over 1–1000 ng/mL. Key parameters like bioavailability (F%) and volume of distribution (Vd) are calculated using non-compartmental analysis .

Advanced Research Questions

Q. How can researchers design a metabolomic study to identify this compound’s minor metabolites and their potential interactions?

Advanced metabolite profiling requires hybrid quadrupole-Orbitrap MS for high-resolution mass data, combined with data-mining tools (e.g., XCMS Online) to detect low-abundance metabolites. Fragmentation patterns (MS/MS) and isotopic labeling help differentiate phase I/II metabolites. Researchers should cross-validate findings with in silico tools like MetFrag to predict metabolic pathways .

Q. What experimental strategies address contradictions between in vitro efficacy and in vivo bioavailability of this compound?

Discrepancies often arise from species-specific metabolism or tissue penetration limits. To resolve this:

  • Perform physiologically based pharmacokinetic (PBPK) modeling to predict interspecies differences.
  • Use microdialysis in target tissues (e.g., biliary tract) to measure unbound drug concentrations.
  • Compare in vitro IC50 values with in vivo effective doses, adjusting for protein binding and clearance rates .

Q. How can researchers optimize this compound’s formulation to enhance solubility without altering its pharmacodynamic profile?

Strategies include:

  • Co-crystallization with solubility-enhancing agents (e.g., cyclodextrins).
  • Nanoemulsion systems tested via dynamic light scattering (DLS) for particle size stability.
  • Dissolution testing under simulated gastrointestinal conditions (USP apparatus II) to ensure release kinetics align with Tmax data .

Q. What statistical approaches are recommended for analyzing dose-dependent hepatotoxicity risks in long-term this compound studies?

Use mixed-effects models to account for inter-individual variability in toxicity markers (e.g., ALT/AST levels). Benchmark dose (BMD) modeling identifies threshold doses, while time-to-event analysis (Cox regression) assesses latency periods. Confounding variables like diet or comorbidities must be controlled via stratification .

Methodological Challenges & Contradictions

Q. How should researchers reconcile conflicting data on this compound’s efficacy in cholestatic vs. non-cholestatic models?

  • Conduct systematic reviews with inclusion criteria prioritizing model relevance (e.g., bile duct ligation vs. drug-induced cholestasis).
  • Apply meta-regression to identify covariates (e.g., disease severity, dosing regimen) explaining heterogeneity.
  • Validate findings using patient-derived organoids to bridge preclinical and clinical data .

Q. What protocols ensure reproducibility in this compound’s metabolite identification across laboratories?

  • Adopt standardized MS settings (e.g., collision energy, resolution) and reference libraries (e.g., HMDB).
  • Share raw data in repositories like MetaboLights for cross-lab validation.
  • Use isotope-labeled internal standards to correct for ionization efficiency variations .

Q. How can genetic variability in this compound metabolism be systematically investigated?

  • Perform genome-wide association studies (GWAS) on pharmacokinetic data from diverse populations.
  • Use CRISPR-Cas9 to knockout candidate enzymes (e.g., CYP3A4) in hepatocyte models.
  • Integrate pharmacogenomic databases like PharmGKB to prioritize high-impact polymorphisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trepibutone
Reactant of Route 2
Reactant of Route 2
Trepibutone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.